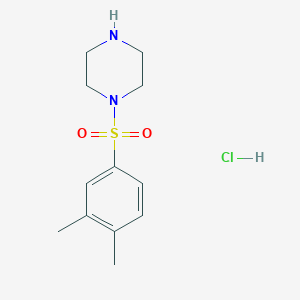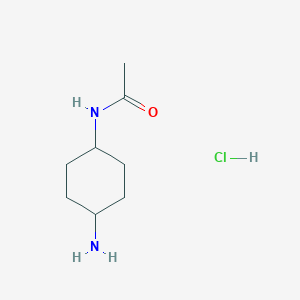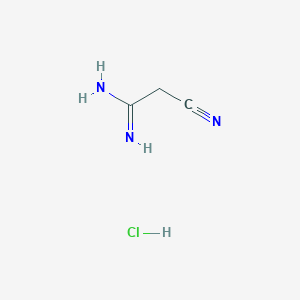
methyl 1-benzyl-1H-pyrrole-2-carboxylate
概要
説明
“Methyl 1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is used as a chemical and organic intermediate . It is slightly soluble in water .
Synthesis Analysis
While specific synthesis methods for “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, pyrrole synthesis methods are well-documented . For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles .
Molecular Structure Analysis
The molecular structure of “methyl 1-methylpyrrole-2-carboxylate” is available as a 2D Mol file . The molecular weight is 139.15 .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 1-benzyl-1H-pyrrole-2-carboxylate” were not found, there are studies on the formation and reactions of heteroaromatic anions in the gas phase .
Physical And Chemical Properties Analysis
“Methyl 1-methylpyrrole-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 139.15 and is slightly soluble in water .
科学的研究の応用
Flavor and Fragrance Chemistry
Methyl 1-benzyl-1H-pyrrole-2-carboxylate is a versatile building block for creating flavor and fragrance compounds. Its unique aromatic structure contributes to the organoleptic qualities of these products. Researchers in the food, cosmetic, and fragrance industries explore its potential as an ingredient to enhance sensory experiences .
Biocatalytic Synthesis
Enzymatic approaches, such as transesterification using lipases (e.g., Novozym 435), offer advantages over traditional chemical synthesis. Methyl 1-benzyl-1H-pyrrole-2-carboxylate can be synthesized efficiently through this method, yielding high product purity. Biocatalysis provides selectivity, reusability, and milder reaction conditions .
Bioactive Compound Development
Pyrrole esters, including methyl 1-benzyl-1H-pyrrole-2-carboxylate, have attracted interest due to their potential bioactivity. Researchers explore their use in drug discovery, as they may exhibit pharmacological effects. Investigating their interactions with biological targets is crucial for identifying novel therapeutic agents .
Thermal Stability Studies
The compound’s thermal stability is noteworthy. Researchers employ techniques like pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) to assess its behavior under elevated temperatures. Understanding its decomposition process aids in various applications, including materials science .
Odor Characteristics
Gas chromatography–mass spectrometry-olfactometry (GC–MS–O) reveals the odor profile of methyl 1-benzyl-1H-pyrrole-2-carboxylate. Notably, it exhibits sweet and acidic aromas. These olfactory properties contribute to its potential use in perfumery and flavor formulations .
Organic Intermediates
Methyl 1-benzyl-1H-pyrrole-2-carboxylate serves as an intermediate in organic synthesis. Its chemical versatility allows for further derivatization, making it valuable for constructing complex molecules. Researchers explore its role in designing novel compounds with specific functionalities .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The mode of action of “methyl 1-benzyl-1H-pyrrole-2-carboxylate” is also not well-defined due to the lack of research on this specific compound. Pyrrole derivatives can interact with various biological targets, leading to a range of effects. The exact interactions and changes resulting from this compound would depend on its specific targets .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. More detailed studies would be needed to fully understand its pharmacokinetic properties .
Result of Action
As a pyrrole derivative, it may have a range of potential effects, but specific outcomes would depend on its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “methyl 1-benzyl-1H-pyrrole-2-carboxylate”. For instance, its stability could be affected by temperature and pH. It’s also worth noting that the compound is incompatible with strong oxidizing agents .
特性
IUPAC Name |
methyl 1-benzylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPSTQAODFMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617788 | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
CAS RN |
18159-23-4 | |
| Record name | Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18159-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

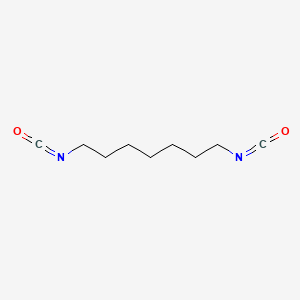
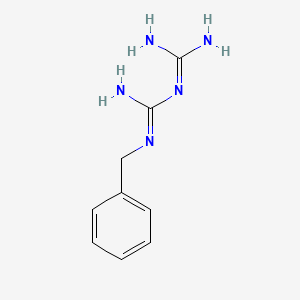
![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)
![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)

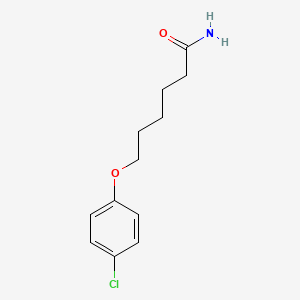
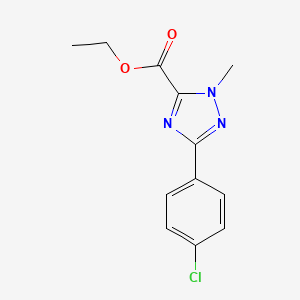
![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)

![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)
